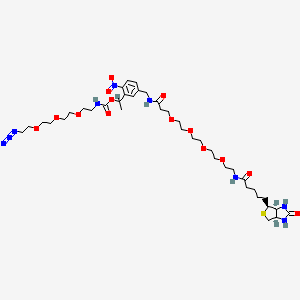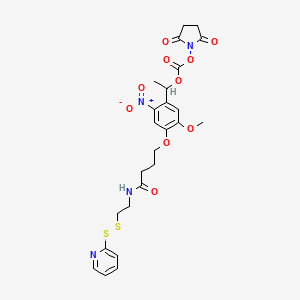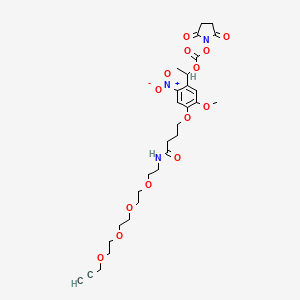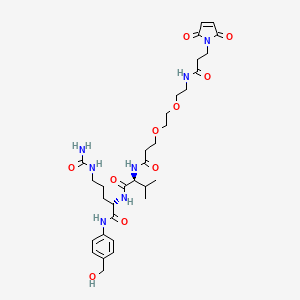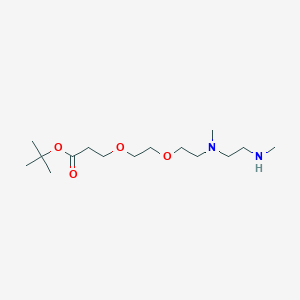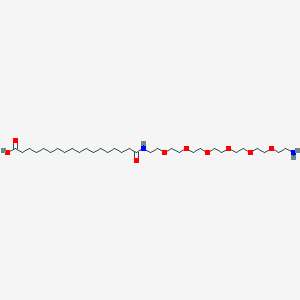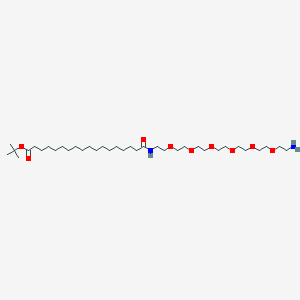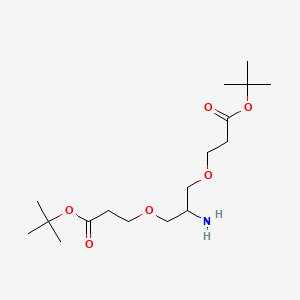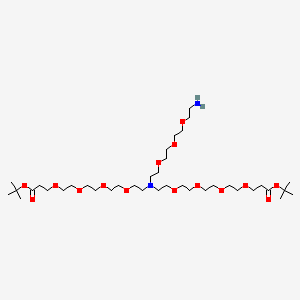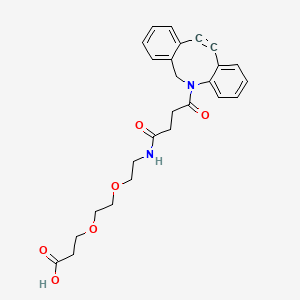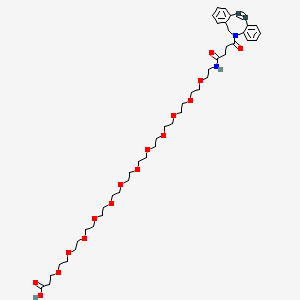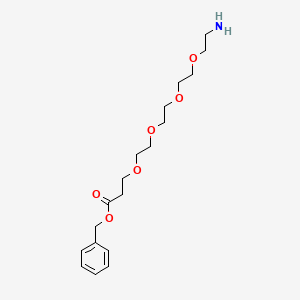
Amino-PEG4-benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-PEG4-benzyl ester is a compound that combines an amino group, a polyethylene glycol (PEG) chain, and a benzyl ester functionality. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The presence of the PEG chain imparts water solubility and flexibility, while the benzyl ester group provides a reactive site for further chemical modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-benzyl ester typically involves the reaction of a PEG4 chain with an amino group and a benzyl ester. One common method is the Fischer–Speier esterification, where an amino acid reacts with benzyl alcohol in the presence of an acid catalyst . This reaction is often carried out in a refluxing water-azeotroping solvent to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming more common to reduce environmental impact and improve safety .
化学反应分析
Types of Reactions
Amino-PEG4-benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can react with electrophiles to form new bonds.
Ester hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
PEGylation: The PEG chain can be used to modify proteins and peptides, enhancing their solubility and stability.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
PEGylation: Reagents such as N-hydroxysuccinimide (NHS) esters are used to activate the PEG chain for conjugation with amines.
Major Products Formed
Nucleophilic substitution: New amide or ester bonds are formed.
Ester hydrolysis: Carboxylic acids and benzyl alcohol are produced.
PEGylation: PEGylated proteins or peptides are formed.
科学研究应用
Amino-PEG4-benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of biocompatible materials and surface modifications.
作用机制
The mechanism of action of Amino-PEG4-benzyl ester involves its ability to form stable amide bonds with primary amines through nucleophilic substitution reactions. The PEG chain provides flexibility and solubility, while the benzyl ester group offers a reactive site for further modifications. This combination allows for the efficient conjugation of the compound to various biomolecules, enhancing their properties and functionality .
相似化合物的比较
Amino-PEG4-benzyl ester can be compared with other PEGylated compounds and benzyl esters:
Amino-PEG4-acid: Similar to this compound but with a carboxylic acid group instead of a benzyl ester. It is used for different types of conjugation reactions.
Amino-PEG4-alcohol: Contains an alcohol group instead of a benzyl ester, offering different reactivity and applications.
Amino-PEG4-NHS ester: An activated ester used for rapid and efficient conjugation with primary amines.
This compound is unique due to its combination of an amino group, PEG chain, and benzyl ester functionality, providing versatility in various applications .
属性
IUPAC Name |
benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPPZOECOMFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



